Pazufloxacin-d4 Mesylate
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Overview
Description
Pazufloxacin-d4 Mesylate is a synthetic fluoroquinolone antibacterial agent. It is a deuterated form of Pazufloxacin Mesylate, which is used for its enhanced stability and pharmacokinetic properties. Pazufloxacin Mesylate is known for its broad-spectrum antibacterial activity and is used in the treatment of various infections, including respiratory, urinary tract, and abdominal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pazufloxacin-d4 Mesylate involves the reaction of Pazufloxacin with methane-sulfonic acid in the presence of a solvent such as acetone. The reaction mixture is subjected to heating and reflux, followed by cooling to obtain the mesylate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms, which enhances the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Pazufloxacin-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the fluoroquinolone ring, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products Formed:
Scientific Research Applications
Pazufloxacin-d4 Mesylate has a wide range of scientific research applications, including:
Mechanism of Action
Pazufloxacin-d4 Mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Molecular Targets and Pathways:
DNA Gyrase: Inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is necessary for DNA replication.
Topoisomerase IV: Inhibition of topoisomerase IV interferes with the separation of replicated DNA strands, preventing cell division
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used for its enhanced activity against Gram-positive and anaerobic bacteria.
Properties
CAS No. |
1346602-97-8 |
---|---|
Molecular Formula |
C17H19FN2O7S |
Molecular Weight |
418.429 |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1/i2D2,3D2; |
InChI Key |
UDHGFPATQWQARM-ACOZDQJLSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Synonyms |
(3S)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; Pasil-d4; Pazucross-d4; Pazufloxacin-d4 Mesilate; Pazufloxacin-d4 Methanesulfonate; T 3762-d4; |
Origin of Product |
United States |
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